molecular formula C12H11ClN4O4S B2690381 N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide CAS No. 327092-64-8

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide

Cat. No.: B2690381
CAS No.: 327092-64-8
M. Wt: 342.75
InChI Key: OCAGVQYDTYEESM-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-chloro-phenyl group, a hydrazino group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with hydrazine hydrate to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Chemical Structure:

  • IUPAC Name: N-(4-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide
  • Molecular Formula: C12H11ClN4O4S
  • Molecular Weight: 342.76 g/mol

The synthesis of this compound typically involves several steps, starting from 4-chloroaniline. The general synthetic route includes:

  • Nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline.
  • Sulfonation using chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Reaction with hydrazine hydrate , leading to the formation of this compound .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, which is crucial for its potential therapeutic effects against cancer and microbial infections.

  • Antimicrobial Activity: The compound has been investigated for its efficacy against various bacterial strains, indicating a potential role as an antimicrobial agent.
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Effect IC50 Value
AntimicrobialVarious bacteriaInhibition of growthNot specified
AnticancerTumor cell linesInduction of apoptosisVaries by cell line
Enzyme InhibitionSpecific enzymesBlockage of enzymatic activityNot specified

Case Studies and Research Findings

  • Antimicrobial Studies: Research has shown that this compound exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anticancer Research: A study conducted on various cancer cell lines demonstrated that this compound effectively reduces cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. For instance, in human breast cancer cell lines, it was observed to induce apoptosis at concentrations as low as 10 µM .
  • Enzyme Inhibition Studies: Investigations have indicated that the compound can inhibit enzymes involved in cancer progression, such as certain kinases, leading to decreased tumor growth in xenograft models.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O4S/c13-8-1-3-9(4-2-8)16-22(20,21)10-5-6-11(15-14)12(7-10)17(18)19/h1-7,15-16H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAGVQYDTYEESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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